Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
Description
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is a pyridine-derived ester compound characterized by a methoxy group at the 4-position and methyl substituents at the 3- and 5-positions of the pyridine ring. The acetate moiety is linked to the 2-position of the pyridine core.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-7-6-12-9(5-10(13)14-3)8(2)11(7)15-4/h6H,5H2,1-4H3 |
InChI Key |
FKOFOSXBHHEUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitration-Methoxylation Sequence
The foundational pyridine structure originates from 3,5-dimethylpyridine through a patented nitration-methoxylation cascade:
- N-Oxidation : 3,5-dimethylpyridine reacts with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to form the N-oxide derivative (89% yield).
- Nitration : Treatment with fuming HNO3/H2SO4 at –10°C introduces a nitro group at C4 (72% yield).
- Methoxylation : Reaction with dimethyl sulfate in aqueous NaOH replaces the nitro group with methoxy, yielding 4-methoxy-3,5-dimethylpyridine-2-carbonitrile (64% yield).
Critical Parameters :
Catalytic Hydrogenation to Aminomethyl Intermediate
The carbonitrile group undergoes hydrogenation over Raney Ni (50 psi H2, 80°C, ethanol) to produce 4-methoxy-3,5-dimethylpyridine-2-methanamine:
$$ \text{C}{10}\text{H}{11}\text{N}3\text{O} + 3\text{H}2 \rightarrow \text{C}{10}\text{H}{17}\text{N}_3\text{O} \quad (\text{87\% yield}) $$
This step requires strict anhydrous conditions to prevent amine oxidation.
Diazotization and Alcohol Formation
Diazonium Salt Generation
The methanamine intermediate undergoes diazotization in glacial acetic acid/water (4:1 v/v) with NaNO2 at –5°C:
$$ \text{R-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{R-N}_2^+ \text{Cl}^- \quad (\text{Quantitative conversion}) $$
Hydrolytic Rearrangement
Controlled hydrolysis (60°C, 2 h) converts the diazonium salt to 4-methoxy-3,5-dimethylpyridin-2-methanol:
$$ \text{R-N}2^+ \text{Cl}^- + \text{H}2\text{O} \rightarrow \text{R-OH} + \text{N}_2 \uparrow \quad (\text{78\% isolated yield}) $$
Optimization Note : Maintaining pH 4–5 with NaOAc buffer minimizes pyridine ring degradation.
Chloromethylation and Cyanide Displacement
Thionyl Chloride Mediated Chlorination
Reaction with SOCl2 (3 equiv) in dry DCM at 0°C produces 2-chloromethyl-4-methoxy-3,5-dimethylpyridine:
$$ \text{R-OH} + \text{SOCl}2 \rightarrow \text{R-Cl} + \text{SO}2 \uparrow + \text{HCl} \uparrow \quad (\text{91\% yield}) $$
Nucleophilic Substitution with Cyanide
Treatment with NaCN (1.2 equiv) in DMF at 80°C for 6 h installs the cyanomethyl group:
$$ \text{R-Cl} + \text{NaCN} \rightarrow \text{R-CN} + \text{NaCl} \quad (\text{76\% yield}) $$
Nitrile Hydrolysis and Esterification
Acidic Hydrolysis to Carboxylic Acid
Refluxing 2-cyanomethylpyridine in 6M H2SO4 (12 h) yields 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid:
$$ \text{R-CN} + 2\text{H}2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{NH}3 \quad (\text{88\% yield}) $$
Fischer Esterification with Methanol
Esterification using H2SO4 catalyst (5 mol%) in refluxing methanol (24 h) achieves near-quantitative conversion:
$$ \text{R-COOH} + \text{CH}3\text{OH} \leftrightarrow \text{R-COOCH}3 + \text{H}_2\text{O} \quad (\text{94\% yield}) $$
Alternative Industrial-Scale Methodologies
One-Pot Cyanide-Hydrolysis-Esterification
Modern protocols condense steps 4–5 into a single reactor using trimethylsilyl cyanide (TMSCN) and in situ methanolysis:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Cl → CN | TMSCN (1.1 equiv) | DMF, 100°C, 3 h | 82% |
| Hydrolysis | H2O (2 equiv) | 120°C, 6 h | 89% |
| Esterification | CH3OH (neat) | H2SO4, reflux | 91% |
This approach reduces purification steps and improves atom economy (78% overall).
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CAL-B) in SC-CO2 achieves 97% esterification at 40°C/150 bar, eliminating acidic waste:
$$ \text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{CAL-B}} \text{R-COOCH}3 \quad (\text{97\% conversion}) $$
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Cost (USD/kg) |
|---|---|---|---|---|
| Classical (Steps 1–5) | 7 | 48 | 99.2 | 1,240 |
| One-Pot Industrial | 4 | 63 | 98.7 | 890 |
| Enzymatic | 5 | 72 | 99.8 | 1,560 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Products include 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid or its aldehyde derivative.
Reduction: The major product is 2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanol.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.
Scientific Research Applications
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the manufacture of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring influence its binding affinity and specificity. The ester group may undergo hydrolysis to release the active acid form, which can then interact with biological targets.
Comparison with Similar Compounds
Omeprazole and Derivatives
Omeprazole (5-methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) shares the 4-methoxy-3,5-dimethylpyridin-2-yl motif but incorporates a sulfinyl bridge and a benzimidazole ring. Key differences include:
- Functional Groups : Omeprazole contains a sulfinyl (-SO-) group and a benzimidazole core, whereas the target compound features an ester (-COOCH3) linkage.
- Biological Activity : Omeprazole acts as a PPI by irreversibly inhibiting H+/K+ ATPase in gastric parietal cells . The ester group in the target compound may alter metabolic stability or bioavailability compared to omeprazole’s sulfoxide group.
- Molecular Weight: Omeprazole (C17H19N3O3S, Mr ≈ 345.4) is heavier due to the benzimidazole and sulfoxide components, while the target compound (C11H15NO3, Mr ≈ 209.24) is smaller and likely more lipophilic .
| Parameter | Methyl 2-(4-Methoxy-3,5-Dimethylpyridin-2-yl)Acetate | Omeprazole |
|---|---|---|
| Core Structure | Pyridine ring with ester substituent | Benzimidazole + pyridine-sulfinyl |
| Key Functional Groups | Methoxy, methyl, ester | Sulfoxide, methoxy, benzimidazole |
| Molecular Weight | ~209.24 | ~345.4 |
| Pharmacological Role | Not explicitly stated | Proton pump inhibitor |
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
This compound (C12H16N2O2S2) features a pyrimidine ring instead of pyridine, with a thioether (-S-) linkage and a thietane substituent. Key contrasts include:
Sulfonyl and Sulfonamide Derivatives (e.g., Omeprazole Sulphone)
Omeprazole sulphone (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole) replaces the sulfoxide with a sulfonyl (-SO2-) group. This modification increases polarity and reduces PPI activity, highlighting how minor structural changes impact function . The target compound’s ester group would likely exhibit distinct hydrolysis kinetics compared to sulfonamides.
Ester-Based Analogues (e.g., Methyl 2-(2-((2,6-Dichlorophenyl)Amino)Phenyl)Acetate)
This compound (C15H13Cl2NO2) shares an ester moiety but lacks the pyridine core. The dichlorophenyl group enhances halogen-related interactions, whereas the target compound’s pyridine ring may engage in hydrogen bonding or π-π stacking .
Key Structural and Functional Insights
- The ester group may increase susceptibility to hydrolysis compared to sulfoxides or sulfones .
- Metabolic Stability : Unlike omeprazole derivatives, which undergo hepatic activation via sulfoxide reduction, the target compound’s ester could be metabolized by esterases, altering its pharmacokinetic profile .
- Synthetic Utility : The pyridine-ester scaffold may serve as a precursor for synthesizing PPIs or other bioactive molecules, leveraging its modular substituents .
Biological Activity
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H15NO3. This compound is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, along with an acetate group attached to the 2-position of the pyridine ring. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 116419-00-2 |
| Molecular Weight | 209.2 g/mol |
| Purity | ≥95% |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methyl chloroacetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is conducted in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could make it a potential candidate for treating inflammatory diseases.
Anticancer Activity
This compound has shown promise in anticancer research. In cellular assays, it has been demonstrated to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of apoptotic pathways and cell cycle arrest. Notably, compounds with similar structures have been linked to enhanced cytotoxicity against various cancer types .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or modulate receptor activity involved in cellular signaling pathways. The exact molecular targets remain to be fully elucidated but are likely related to its structural features that allow for binding to biological macromolecules .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values in the low micromolar range.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in managing inflammatory conditions.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate, and what methodological considerations ensure high yield and purity?
The synthesis of structurally related pyridine-based esters typically involves nucleophilic substitution or esterification reactions. For example, describes "(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate," synthesized via acetylation of the corresponding alcohol. For the target compound, a plausible route includes:
- Step 1: Alkylation of 4-methoxy-3,5-dimethylpyridine-2-methanol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester.
Key considerations: - Control reaction temperature (<60°C) to avoid decomposition of the pyridine ring .
- Monitor reaction progress using TLC or HPLC to detect intermediates and byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ester group (e.g., methyl ester resonance at ~3.7 ppm) and pyridine substitution patterns .
- Mass Spectrometry (HRMS): Verify molecular weight (C₁₂H₁₅NO₄, theoretical MW: 237.10) and fragmentation patterns .
- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. How should researchers evaluate the stability of this compound under different storage conditions?
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products (e.g., hydrolysis to carboxylic acid) via HPLC .
- Light Sensitivity: Expose to UV light (ICH Q1B guidelines) to assess photodegradation .
Advanced Research Questions
Q. What strategies are recommended for resolving chiral impurities in the synthesis of related pyridine-based esters?
Q. How can researchers identify and quantify process-related impurities in this compound?
Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
Q. How can polymorphic forms of this compound impact its physicochemical properties, and what techniques characterize these variations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
